1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene
Description
1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene is a halogenated aromatic compound with a bromine atom at position 1, an ethoxy group at position 3, a fluorine atom at position 2, and a nitro group at position 5 on the benzene ring. Its molecular formula is C₈H₆BrFNO₃, and its approximate molecular weight is 268.04 g/mol. The compound’s reactivity and applications in organic synthesis are influenced by the electron-withdrawing nitro and halogen groups, as well as the electron-donating ethoxy substituent.
Properties
IUPAC Name |
1-bromo-3-ethoxy-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-7-4-5(11(12)13)3-6(9)8(7)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTJMWALVVPBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene typically involves multi-step organic synthesis routes. One common method includes the electrophilic aromatic substitution reactions where the benzene ring undergoes substitution reactions to introduce the bromine, ethoxy, fluorine, and nitro groups . The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas and catalysts, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene involves electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is common for compounds with similar functional groups and aromatic structures.
Comparison with Similar Compounds
Table 1: Structural and Hazard Comparison of Selected Analogs
Substituent Position and Reactivity
- Nitro Group Influence : The nitro group at position 5 in the parent compound directs electrophilic substitution reactions to meta positions, while the ethoxy group at position 3 (ortho/para-directing) competes for regioselectivity. In contrast, analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (nitro at position 4) exhibit altered reactivity due to the nitro group’s proximity to other substituents.
- Halogen Effects : Bromine’s steric bulk and electronegativity hinder nucleophilic aromatic substitution compared to smaller halogens like fluorine. For example, 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene may show reduced reactivity in SNAr reactions due to its bulky isopropoxy group.
Physical Properties
- Molecular Weight and Solubility : The parent compound’s molecular weight (~268.04 g/mol) is comparable to 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene (268.04 g/mol). However, analogs with bulkier alkoxy groups (e.g., isopropoxy in 1375068-62-4) exhibit higher lipophilicity, reducing water solubility.
- Boiling/Melting Points : While direct data are unavailable, bromonitrobenzene derivatives typically have high boiling points (>250°C) due to strong dipole interactions. For example, 1-Bromo-2-nitrobenzene (simpler analog) boils at 261°C.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
